Omidenepag

描述

奥米帕格: 是一种属于前列腺素E2 (EP2) 受体激动剂 类别的药物。 它用于降低原发性开角型青光眼或眼压高的患者的眼内压 (IOP) 。 现在,让我们探索它的各个方面:

准备方法

合成路线:: 奥米帕格是通过特定的化学反应合成的。 不幸的是,详细的合成路线在公共领域中无法轻易获得。 它是一种前药,这意味着它在给药后会转化为其活性形式。

工业生产:: 奥米帕格的工业生产方法是其开发商UBE 产业 和参天制药 的专有信息 。 这些公司已成功实现其生产的商业化。

化学反应分析

反应类型:: 奥米帕格主要参与与其活化和代谢相关的反应。 关键转化是通过其异丙酯的水解,导致形成活性代谢物。

常用试剂和条件:: 该水解过程涉及的具体试剂和条件尚未公开。 必须认识到,此活化步骤对其治疗效果至关重要。

主要产物:: 奥米帕格水解形成的主要产物是活性代谢物,它直接与 EP2 受体相互作用以降低 IOP。

科学研究应用

Phase III Trials

Omidenepag was evaluated in several phase III clinical trials, demonstrating its noninferiority to latanoprost, a standard treatment for glaucoma. In a study involving 190 patients with primary open-angle glaucoma or ocular hypertension, this compound 0.002% achieved a mean reduction in IOP comparable to that of latanoprost 0.005% after four weeks of treatment .

Table 1: Summary of Phase III Trial Results

| Treatment | Baseline IOP (mmHg) | IOP Reduction at 4 Weeks (mmHg) | Noninferiority Achieved |

|---|---|---|---|

| This compound 0.002% | 23.78 ± 1.73 | -5.93 ± 0.23 | Yes |

| Latanoprost 0.005% | 23.40 ± 1.51 | -6.56 ± 0.22 | Yes |

Real-World Applications

Recent observational studies have confirmed the effectiveness of this compound in real-world settings. A post-marketing study conducted in Japan reported significant IOP reductions with no major safety concerns among patients using this compound isopropyl .

Case Studies

- Normal-Tension Glaucoma : A retrospective analysis showed that this compound is effective in lowering IOP in patients with normal-tension glaucoma, maintaining safety and tolerability over extended treatment periods .

- Combination Therapy : In various clinical settings where patients were switched from other treatments to this compound, improvements were noted in IOP management without significant adverse reactions .

Safety Profile

The safety profile of this compound has been extensively evaluated across multiple studies. Commonly reported adverse effects include conjunctival hyperemia and corneal thickening, though these were less frequent compared to traditional therapies like latanoprost . Importantly, no serious adverse events were reported during the clinical trials.

作用机制

奥米帕格的作用机制涉及 EP2 受体的选择性激活。 通过与这些受体结合,它增强房水的流出,从而导致 IOP 降低。 所涉及的分子靶标和信号通路错综复杂,需要进一步研究 .

相似化合物的比较

虽然奥米帕格由于其对 EP2 受体的选择性而独一无二,但其他青光眼药物如拉坦前列素、比马前列素和曲伏前列素也以降低 IOP 为目标。 它们的机制不同,使奥米帕格脱颖而出。

生物活性

Omidenepag isopropyl, a novel ophthalmic agent, primarily functions as an agonist of the prostaglandin EP2 receptor . It is indicated for the reduction of intraocular pressure (IOP) in patients with glaucoma or ocular hypertension. This article reviews the biological activity of this compound, emphasizing its mechanisms, pharmacological effects, clinical studies, and safety profiles.

This compound exerts its effects by selectively binding to the EP2 receptor , which is implicated in the regulation of aqueous humor dynamics. Upon activation, this receptor stimulates intracellular pathways leading to increased levels of cyclic adenosine monophosphate (cAMP) . The elevation in cAMP promotes relaxation of ocular tissues, enhancing aqueous humor outflow through both the conventional and uveoscleral pathways . This mechanism is crucial for lowering IOP effectively.

Pharmacokinetics

- Absorption and Metabolism : After topical administration, this compound is rapidly metabolized by carboxylesterase-1 into its active form. Further hepatic metabolism involves oxidation and conjugation processes primarily mediated by CYP3A4 .

- Elimination : Studies indicate that approximately 89% of an administered dose is excreted within 168 hours, predominantly through feces (83%) and urine (4%) .

- Half-life : The mean terminal half-life of this compound is about 30 minutes .

Case Studies and Trials

Several clinical trials have demonstrated the efficacy of this compound in lowering IOP:

-

Phase 2 Studies : Three randomized, multicenter studies evaluated the IOP-lowering effects of this compound at doses of 0.002% and 0.0025%. These studies revealed that this compound significantly reduced mean diurnal IOP compared to placebo, with results comparable to latanoprost .

Study Dose Mean Diurnal IOP Reduction Comparison Group Study 1 0.002% -5.2 mmHg Latanoprost Study 2 0.0025% -4.8 mmHg Placebo Study 3 0.002% -5.0 mmHg Latanoprost -

Real-World Data Analysis : A retrospective study involving 827 patients showed that this compound effectively lowered IOP across various types of glaucoma treatments. The median persistence time for patients was 165 days, indicating favorable long-term adherence .

Therapy Group Median Persistence Time (days) Naïve Monotherapy 165 Switching Monotherapy 99 Concomitant Therapy 38

Safety Profile

This compound has been reported to have a favorable safety profile with a low incidence of adverse effects:

属性

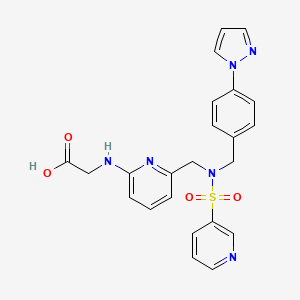

IUPAC Name |

2-[[6-[[(4-pyrazol-1-ylphenyl)methyl-pyridin-3-ylsulfonylamino]methyl]pyridin-2-yl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N6O4S/c30-23(31)15-25-22-6-1-4-19(27-22)17-28(34(32,33)21-5-2-11-24-14-21)16-18-7-9-20(10-8-18)29-13-3-12-26-29/h1-14H,15-17H2,(H,25,27)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHGSTSNEOJUIRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)NCC(=O)O)CN(CC2=CC=C(C=C2)N3C=CC=N3)S(=O)(=O)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187451-41-7 | |

| Record name | Omidenepag [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187451417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OMIDENEPAG | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z95F9F9LU4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。